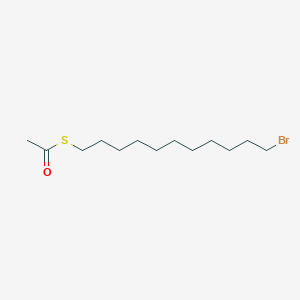

S-(11-Bromoundecyl) ethanethioate

Beschreibung

Contextual Significance of Long-Chain Alkyl Halides and Thioacetates as Bifunctional Organic Precursors

Long-chain alkyl halides and thioacetates are distinguished by their roles as bifunctional organic precursors. vulcanchem.com The alkyl halide moiety, typically a bromide or iodide, serves as a good leaving group in nucleophilic substitution reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org Concurrently, the thioacetate (B1230152) group acts as a protected thiol, which can be deprotected under specific conditions to reveal a highly reactive thiol group. This thiol can then participate in various coupling reactions, most notably forming strong linkages with gold surfaces to create self-assembled monolayers (SAMs). vulcanchem.comnih.gov The long alkyl chain itself provides structural integrity and influences the physical properties of the final product, such as solubility and organizational characteristics in molecular assemblies. mdpi.com

Strategic Importance of S-(11-Bromoundecyl) Ethanethioate within Advanced Synthetic Methodologies

This compound holds a position of strategic importance in advanced synthetic methodologies due to its unique combination of a terminal bromine atom and a thioacetate group, separated by an eleven-carbon alkyl chain. vulcanchem.comamerigoscientific.com This specific architecture makes it an ideal candidate for constructing well-defined molecular assemblies and functionalized surfaces. The terminal bromine allows for its attachment to various substrates or molecules through nucleophilic substitution, while the thioacetate group provides a latent thiol for subsequent surface anchoring or further chemical modification. This "click-and-attach" capability is highly sought after in the development of biosensors, molecular electronics, and biocompatible coatings.

Identification of Key Research Avenues and Underlying Methodological Frameworks

The unique properties of this compound have opened up several key research avenues. A primary area of investigation is its use in the formation of self-assembled monolayers (SAMs) on gold surfaces. nih.govrsc.org Researchers are exploring how the structure and functionality of the monolayer can be controlled by varying the terminal group attached to the bromine atom. Another significant research direction involves its use as a linker molecule to create complex, multi-component systems. For instance, it can be used to tether biological molecules, such as peptides or DNA, to a solid support for diagnostic or screening purposes. The underlying methodological frameworks for these applications often involve a combination of organic synthesis, surface characterization techniques (e.g., static secondary ion mass spectrometry), and advanced microscopy. rsc.org

Overview of the Multifaceted Research Landscape Pertaining to Omega-Functionalized Alkyl Chains

The research landscape for omega-functionalized alkyl chains, such as this compound, is broad and interdisciplinary. In materials science, these molecules are crucial for the bottom-up fabrication of nanostructures and for modifying the surface properties of materials to control wettability, adhesion, and biocompatibility. mdpi.com In the field of nanotechnology, they are employed as molecular wires or spacers in electronic devices. Furthermore, the study of how these long-chain molecules self-organize provides fundamental insights into intermolecular forces and the principles of molecular recognition. nih.gov The ability to introduce a wide variety of functional groups at the omega position allows for the creation of a vast library of compounds with tailored properties for specific applications, from drug delivery systems to advanced catalytic platforms. acs.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 947150-46-1 |

| Molecular Formula | C₁₃H₂₅BrOS |

| Molecular Weight | 309.31 g/mol |

| Physical State | Yellow oil/solid |

| Density | 0.500 g/mL at 25°C |

| Refractive Index | n₂₀/D 1.496 |

| Flash Point | >110°C |

This data is compiled from multiple sources. vulcanchem.comsigmaaldrich.comsigmaaldrich.com

Synthesis of this compound

A common and well-documented method for synthesizing this compound involves the radical addition of thioacetic acid to 11-bromo-1-undecene (B109033). vulcanchem.com

Standard Synthetic Procedure:

Under an inert argon atmosphere, 11-bromo-1-undecene is dissolved in dry toluene.

Thioacetic acid is carefully added to the solution.

The reaction mixture is heated to 55°C.

A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), is added.

The solution is then heated to 80°C for several hours.

After cooling, the mixture is washed with saturated sodium bicarbonate solution and deionized water.

The organic layer is dried, and the solvent is removed under vacuum.

The resulting residue is purified using silica (B1680970) column chromatography to yield the final product as a yellow oil. vulcanchem.com

This method is known to produce the desired compound in high yield. vulcanchem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-(11-bromoundecyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25BrOS/c1-13(15)16-12-10-8-6-4-2-3-5-7-9-11-14/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBIVNXPYJQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746328 | |

| Record name | S-(11-Bromoundecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947150-46-1 | |

| Record name | S-(11-Bromoundecyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 947150-46-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Considerations for S 11 Bromoundecyl Ethanethioate

Direct Synthesis Strategies for the Thioacetate (B1230152) Moiety Formation

The formation of the thioacetate group on the undecyl chain can be achieved through two primary strategies: the radical addition of thioacetic acid to a terminal alkene and the nucleophilic substitution of a dibromoalkane.

Radical Addition of Thioacetic Acid to 11-Bromo-1-undecene (B109033)

The thiol-ene reaction provides a powerful method for the formation of a thioether bond. wikipedia.org This reaction involves the addition of a thiol, in this case, thioacetic acid, across an alkene, 11-bromo-1-undecene. The reaction proceeds via a free-radical chain mechanism, resulting in an anti-Markovnikov addition, where the sulfur atom attaches to the terminal carbon of the original double bond. wikipedia.orgacsgcipr.org

The mechanism is initiated by the formation of a thiyl radical from thioacetic acid. acsgcipr.org This radical then adds to the double bond of 11-bromo-1-undecene to form a carbon-centered radical. A subsequent chain transfer step with another molecule of thioacetic acid yields the final product, S-(11-bromoundecyl) ethanethioate, and regenerates the thiyl radical to continue the chain reaction. wikipedia.org

The radical addition of thioacetic acid to an alkene can be initiated by thermal or photochemical methods, often with the use of a radical initiator. nih.gov Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator. When heated, AIBN decomposes to form two cyanoisopropyl radicals and a molecule of nitrogen gas. These cyanoisopropyl radicals are effective at abstracting a hydrogen atom from the S-H bond of thioacetic acid, thereby generating the thiyl radical necessary to start the chain reaction.

The choice of initiator and its concentration are critical for an efficient reaction. The initiator must be selected to decompose at a suitable rate at the chosen reaction temperature.

Table 1: Initiator Systems for Radical Thiol-Ene Reactions

| Initiator | Initiation Method | Typical Reaction Temperature |

| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 °C |

| Benzoyl Peroxide | Thermal | 80-100 °C |

| Photochemical Initiators | UV Light | Ambient Temperature |

This table provides examples of initiator systems and is not exhaustive.

The selection of an appropriate solvent and the optimization of the reaction temperature are crucial for maximizing the yield and purity of the desired product. The solvent should be inert to the radical reaction conditions and capable of dissolving both reactants. Common solvents for thiol-ene reactions include toluene, benzene, and tetrahydrofuran (B95107) (THF).

Nucleophilic Substitution Reactions with Potassium Thioacetate and 1,11-Dibromoundecane (B97371)

An alternative synthetic route to this compound involves the nucleophilic substitution of a dihaloalkane. In this method, 1,11-dibromoundecane is treated with potassium thioacetate. The thioacetate anion acts as a nucleophile, displacing one of the bromide leaving groups.

This synthesis is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. youtube.com The rate of an S(_N)2 reaction is dependent on the concentration of both the alkyl halide (the electrophile) and the nucleophile. youtube.comyoutube.com In this case, the thioacetate anion attacks the carbon atom bonded to a bromine atom. youtube.com This attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry at the reaction center, although for an achiral substrate like 1,11-dibromoundecane, this is not a factor. youtube.com

The reactivity of the alkyl halide is influenced by several factors. Primary alkyl halides, such as the terminal bromides in 1,11-dibromoundecane, are highly susceptible to S(_N)2 reactions due to minimal steric hindrance around the reactive carbon center. youtube.com Bromine is a good leaving group because the bromide ion is a weak base and therefore stable in solution. youtube.com

A key challenge in this synthesis is to achieve selective mono-substitution. Since there are two reactive C-Br bonds in 1,11-dibromoundecane, the reaction can potentially lead to a mixture of the desired mono-thioacetate, the di-thioacetate, and unreacted starting material.

To favor mono-substitution, the reaction is typically carried out using a stoichiometric amount of the dibromoalkane relative to the potassium thioacetate. By carefully controlling the stoichiometry and reaction conditions such as temperature and reaction time, the formation of the di-substituted product can be minimized. The reaction is often performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the potassium cation while leaving the thioacetate anion highly nucleophilic. nih.gov Lower temperatures and shorter reaction times can also favor the mono-substituted product.

Table 2: Factors Influencing Selective Mono-Thioacetylation

| Parameter | Condition to Favor Mono-substitution | Rationale |

| Stoichiometry | Use of excess dibromoalkane | Reduces the probability of a second substitution on the same molecule. |

| Solvent | Polar aprotic (e.g., Acetone, DMF) | Enhances the nucleophilicity of the thioacetate anion. nih.gov |

| Temperature | Lower temperatures | Slows down the rate of the second substitution more significantly. |

| Reaction Time | Shorter duration | Minimizes the time for the second substitution to occur. |

Purification and Characterization of the Synthesized Compound

Chromatographic Separation Techniques

Following the synthesis of this compound, the crude reaction mixture contains the desired product, unreacted starting materials (e.g., 1,11-dibromoundecane), the disulfide byproduct, and potentially the disubstituted product. Purification is essential to isolate the target compound.

Column chromatography is the primary technique for this separation. pubcompare.ai A column packed with silica (B1680970) gel is typically used as the stationary phase. pubcompare.ai The separation principle relies on the differential adsorption of the components of the mixture onto the silica gel. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used as the mobile phase. The least polar compound, the unreacted 1,11-dibromoundecane, will elute first. This compound, being more polar due to the thioester group, will elute next. The more polar byproducts will be retained on the column longer.

Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate fractions collected from the column chromatography. pubcompare.ai By spotting the crude mixture and the collected fractions on a silica-gel-coated plate and developing it in a suitable solvent system, the components can be visualized (e.g., under UV light or by staining), allowing for their identification based on their retention factor (Rf) values.

Before chromatographic separation, a standard workup procedure is often employed. This involves washing the organic phase with aqueous solutions, such as dilute hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃), to remove ionic impurities, followed by washing with water. rsc.org The organic phase is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and the solvent is removed under reduced pressure. rsc.org

Spectroscopic Verification of Molecular Structure

Once purified, the molecular structure of this compound (C₁₃H₂₅BrOS) is unequivocally confirmed using spectroscopic methods. pubcompare.aiamerigoscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. pubcompare.ai

¹H NMR: The proton NMR spectrum would show characteristic signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group (CH₃CO-) would appear as a sharp singlet at approximately 2.3 ppm. The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂-S) would appear as a triplet around 2.8-2.9 ppm. The methylene protons adjacent to the bromine atom (-CH₂-Br) would be observed as a triplet further downfield, typically around 3.4 ppm. The large number of methylene groups in the undecyl chain would create a complex multiplet signal in the 1.2-1.8 ppm region.

¹³C NMR: The carbon NMR spectrum would provide complementary information. A signal for the carbonyl carbon (C=O) of the thioester would be expected at a characteristic downfield shift, around 196 ppm. The carbon of the methyl group (CH₃-) would appear at approximately 30 ppm. The carbon attached to sulfur (-CH₂-S) and the carbon attached to bromine (-CH₂-Br) would have distinct chemical shifts, while the other methylene carbons of the long chain would appear in a cluster.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₃-C=O | ~2.3 (singlet) | ~30 |

| CH₃-C=O | - | ~196 |

| -S-CH₂- | ~2.9 (triplet) | ~29-30 |

| -(CH₂)₉- | ~1.2-1.8 (multiplet) | ~28-33 |

| -CH₂-Br | ~3.4 (triplet) | ~34 |

Note: Predicted values are based on typical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound, the molecular weight is 309.31 g/mol . amerigoscientific.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum would exhibit two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at [M+2]⁺. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Reactivity Profiles and Transformational Chemistry of S 11 Bromoundecyl Ethanethioate

Chemical Transformations Involving the Terminal Bromo Group

The terminal bromo group on the undecyl chain of S-(11-Bromoundecyl) ethanethioate is a primary alkyl halide, making it susceptible to a variety of reactions common to this class of compounds.

Nucleophilic Substitution Reactions with Diverse Nucleophiles (e.g., Amines)

The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution reactions. docbrown.info A prominent example is its reaction with amines. Primary amines, acting as nucleophiles, can displace the bromide ion to form a new carbon-nitrogen bond, leading to the corresponding secondary amine. chemguide.co.uk This S_N2 reaction involves the lone pair of electrons on the nitrogen atom of the amine attacking the delta-positive carbon atom of the C-Br bond. docbrown.info

The reaction can proceed further, with the newly formed secondary amine also acting as a nucleophile and reacting with another molecule of this compound to form a tertiary amine. chemguide.co.uk This potential for multiple substitutions is a key consideration in synthetic design. chemguide.co.uk The general reactivity of haloalkanes with ammonia (B1221849) and amines follows a well-established pattern, providing a predictable framework for synthesizing a variety of amine derivatives from this compound. docbrown.info

Radical Reactions and Their Potential in Polymerization Initiation

The carbon-bromine bond in this compound can undergo homolytic cleavage under the influence of heat or light to generate a primary alkyl radical. msu.edu This reactivity is characteristic of haloalkanes and forms the basis of free-radical halogenation reactions. masterorganicchemistry.com While the direct application of this compound as a polymerization initiator is not extensively documented in the provided results, the principles of radical formation from alkyl bromides are well-established. msu.edumasterorganicchemistry.com

The bromine atom is considered a good leaving group in radical reactions. masterorganicchemistry.com The generation of a radical at the terminus of the undecyl chain could potentially initiate the polymerization of various monomers. The selectivity of bromination reactions is typically high, allowing for controlled functionalization of alkanes. masterorganicchemistry.com

Elimination Reactions and Formation of Unsaturated Derivatives

Primary alkyl halides like this compound can undergo elimination reactions, typically in the presence of a strong base, to form alkenes. This process, known as dehydrohalogenation, involves the removal of the bromine atom and a hydrogen atom from an adjacent carbon. While tertiary alkyl halides readily undergo elimination, primary halides can also participate in this reaction, although they may also be prone to substitution reactions depending on the reaction conditions and the nature of the base.

Reactivity of the Ethanethioate Moiety

The ethanethioate (or thioacetate) group at the other end of the molecule provides a protected form of a thiol. sigmaaldrich.comsigmaaldrich.com This functionality is crucial for applications where a free thiol is required at a later stage of a synthesis or for surface modification. sigmaaldrich.comsigmaaldrich.com

Thioacetate (B1230152) Deprotection Mechanisms to Yield Free Thiols

The conversion of the thioacetate to a free thiol is a common and vital transformation. ias.ac.in This deprotection is typically achieved through hydrolysis. sigmaaldrich.comsigmaaldrich.com

Alkaline hydrolysis is a widely used method for the deprotection of thioacetates. ias.ac.inmemphis.edu Reagents such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective for this purpose. sigmaaldrich.commemphis.edu The reaction is typically carried out by dissolving the thioacetate in an alcoholic solvent, such as ethanol (B145695), and then adding an aqueous solution of the base. sigmaaldrich.commemphis.edu The mixture is often heated to reflux to drive the reaction to completion. sigmaaldrich.commemphis.edu

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the thioester. acs.org This leads to the formation of a tetrahedral intermediate, which then collapses to yield the free thiol and an acetate (B1210297) salt. acs.org Following the hydrolysis, the reaction mixture is typically neutralized with an acid. sigmaaldrich.com

This procedure is effective for a range of thioacetates, including those with long alkyl chains. ias.ac.in For instance, the deprotection of S-(10-undecenyl) thioacetate using NaOH in ethanol followed by an acid workup yields 11-mercapto-1-undecene. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com A similar procedure can be applied to this compound to yield 11-bromo-1-undecanethiol (B186534).

Table 1: Alkaline Hydrolysis Conditions for Thioacetate Deprotection

| Reagent | Solvent | Conditions | Reference |

| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux for 2 hours | sigmaaldrich.commemphis.edu |

| Potassium Hydroxide (KOH) | Not specified | Not specified | sigmaaldrich.com |

Reductive Cleavage Strategies (e.g., Borohydride (B1222165) Exchange Resin, LiAlH4)

The cleavage of the thioester to unveil the corresponding thiol is a critical transformation. This can be achieved through several reductive methods, with varying degrees of selectivity and under different reaction conditions.

Borohydride Exchange Resin: This solid-supported reducing agent offers a convenient and mild method for the reduction of various functional groups. In the context of this compound, a borohydride exchange resin could potentially be used for the reductive cleavage of the thioester. While direct studies on this specific substrate are not prevalent, the use of borohydride exchange resins for the reductive amination of aldehydes in the presence of anilines has been demonstrated to be efficient. scielo.org.mx For instance, the reaction of benzaldehyde (B42025) with aniline (B41778) using NaBH4/DOWEX(R)50WX8 in THF at room temperature yields N-benzylaniline in high yield. scielo.org.mx This suggests that the borohydride resin system is capable of generating a hydride equivalent that can participate in reduction reactions. The mechanism involves the activation of the carbonyl group by the acidic resin, making it more susceptible to nucleophilic attack. scielo.org.mx

Lithium Aluminum Hydride (LiAlH4): A more potent reducing agent, lithium aluminum hydride, is also capable of cleaving thioesters. LiAlH4 is a source of nucleophilic hydride and is known to reduce a wide range of functional groups, including esters and thioesters. Its application in the reductive cleavage of allyl ether bonds in archaeal phospholipids (B1166683) has been reported, demonstrating its utility in cleaving ether linkages to yield the corresponding hydrocarbons. nih.gov Given its strong reducing power, LiAlH4 would be expected to reduce the thioacetate group of this compound to the corresponding thiol, 11-bromo-1-undecanethiol. However, the high reactivity of LiAlH4 necessitates careful control of reaction conditions to avoid potential side reactions, such as reduction of the alkyl bromide, although this is generally less favorable.

A comparison of these reductive strategies is presented in the table below:

| Reagent | Conditions | Advantages | Potential Considerations |

| Borohydride Exchange Resin | Mild (e.g., room temperature) | Ease of workup, mild conditions | Lower reactivity compared to LiAlH4 |

| Lithium Aluminum Hydride (LiAlH4) | Typically requires anhydrous conditions and lower temperatures | High reactivity and efficiency | Less selective, requires careful handling |

Control over Thiol Generation for in situ Applications

The controlled generation of thiols from thioacetates is crucial for applications where the free thiol is reactive or unstable. In situ generation allows the thiol to be used immediately in a subsequent reaction, minimizing side reactions like oxidation to disulfides.

Several methods have been developed for the controlled deprotection of thioacetates. researchgate.netmemphis.edu For example, the use of catalytic amounts of dysprosium(III) trifluoromethanesulfonate (B1224126) under mild heating can yield the free thiol in high yields without the formation of disulfide byproducts. researchgate.net The reaction conditions can be tuned to achieve selective S-deacetylation in the presence of other protecting groups. researchgate.net Another approach involves the use of tetrabutylammonium (B224687) cyanide as a catalyst for the rapid deacetylation of thioacetates at room temperature. researchgate.net This method is effective even at very low catalyst concentrations. researchgate.net

The choice of the deprotection agent and reaction conditions allows for a high degree of control over the rate and timing of thiol generation, which is particularly advantageous in the construction of self-assembled monolayers (SAMs) or for the immobilization of biomolecules. researchgate.net

Transesterification and Other Thioester Exchange Reactions

Thioester exchange reactions, including transesterification, are fundamental processes in both chemistry and biology. nih.gov These reactions involve the transfer of the acyl group from one thiol to another and are typically reversible. nih.gov The equilibrium of the reaction is influenced by the relative pKa values of the participating thiols. rsc.org Generally, the acyl group will preferentially reside on the thiol with the higher pKa. rsc.org

The thiol-thioester exchange reaction is often base-catalyzed, proceeding through the formation of a thiolate anion which then acts as a nucleophile. rsc.org However, studies have shown that the exchange can also occur under neutral conditions, particularly in organic media. rsc.org The kinetics of thiol-thioester exchange have been studied in aqueous solutions, demonstrating that under certain conditions, the rate of exchange can significantly exceed the rate of hydrolysis. harvard.edu This is a critical factor for applications where the thioester needs to remain intact in an aqueous environment for a sufficient period to undergo the desired exchange reaction. harvard.edu

For this compound, transesterification could be achieved by reacting it with a different thiol in the presence of a suitable catalyst or base. This would result in the formation of a new thioester and ethanethiol.

Palladium-Catalyzed Carbonylation and Coupling Reactions

The presence of the bromide in this compound opens up possibilities for palladium-catalyzed cross-coupling and carbonylation reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com

Palladium-catalyzed carbonylation reactions allow for the introduction of a carbonyl group. For instance, S-aryl thioesters can be synthesized via the palladium-catalyzed carbonylation of thioacetates and aryl iodides. rsc.org This type of reaction demonstrates good functional group tolerance. rsc.org It is conceivable that this compound could undergo a similar palladium-catalyzed carbonylation at the bromide position, leading to the formation of an acyl halide or, in the presence of a suitable nucleophile, an ester, amide, or other carboxylic acid derivative. Such reactions often utilize carbon monoxide gas or a CO surrogate. nih.gov

Furthermore, the bromoalkane moiety is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. youtube.comyoutube.com These reactions would allow for the attachment of a wide range of organic fragments to the undecyl chain, significantly increasing the molecular complexity. For example, a Suzuki coupling with an arylboronic acid would introduce an aryl group at the terminus of the alkyl chain. The functional group tolerance of many palladium-catalyzed reactions is a key advantage, potentially allowing the thioacetate group to remain intact during the coupling process. youtube.com

| Reaction Type | Potential Transformation of this compound |

| Carbonylation | Introduction of a carbonyl group at the bromide terminus. |

| Suzuki Coupling | Formation of a C-C bond with an organoboron reagent. |

| Heck Coupling | Formation of a C-C bond with an alkene. |

| Sonogashira Coupling | Formation of a C-C bond with a terminal alkyne. |

S 11 Bromoundecyl Ethanethioate As a Versatile Building Block in Synthetic Organic Chemistry

Precursor for the Synthesis of Complex Organic Molecules

The dual reactivity of S-(11-Bromoundecyl) ethanethioate makes it an ideal starting material or intermediate for synthesizing intricate molecules with tailored properties. Its long alkyl chain can be incorporated into structures to introduce hydrophobicity, flexibility, or specific spacing, while its two distinct functional groups provide handles for a wide range of chemical reactions.

Incorporation into Porphyrin Derivatives and Other Macrocyclic Structures

The functionalization of porphyrins and other macrocycles is crucial for tuning their photophysical properties, solubility, and biological activity. This compound serves as a key reagent for introducing long, thiol-terminated tethers to these structures.

In one notable application, the compound is used to create functionalized porphyrins for potential use in photodynamic therapy (PDT). The synthesis typically involves reacting a porphyrin derivative containing a hydroxyl group with this compound under basic conditions. This Williamson ether synthesis attaches the 11-carbon chain to the porphyrin macrocycle. The thioacetate (B1230152) group remains intact during this step. Subsequently, the thioacetate can be hydrolyzed using a base like potassium hydroxide (B78521) to expose the free thiol (a process known as deprotection). nih.gov This terminal thiol group is then used to anchor the entire porphyrin assembly onto the surface of gold nanoparticles, enhancing water solubility and creating a sophisticated drug delivery system. nih.gov

The general synthetic strategy allows for the creation of complex, multi-component systems, such as porphyrin-expanded heteroporphyrin dyads, which are synthesized using palladium(0)-catalyzed coupling reactions on functionalized precursors. youtube.com The ability to introduce a protected thiol via the this compound linker is a key step in building these elaborate supramolecular structures.

Table 1: Reaction Steps for Porphyrin Functionalization

| Step | Reaction Type | Reagents | Functional Group Transformation |

|---|---|---|---|

| 1 | Williamson Ether Synthesis | Porphyrin-OH, Base (e.g., NaH) | Attachment of the bromoundecyl chain to the porphyrin |

| 2 | Thiol Deprotection | Base (e.g., KOH), MeOH/H₂O | Conversion of Thioacetate (-SAc) to Thiol (-SH) |

Construction of Novel Amphiphilic Molecules and Surfactants

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are fundamental to the formation of micelles, vesicles, and other self-assembled structures. This compound is an excellent building block for novel amphiphiles, where its 11-carbon chain acts as the hydrophobic tail.

The synthesis of such molecules involves a modular approach. First, the bromide terminus of this compound can be reacted with a hydrophilic head group. Alternatively, and more commonly, the thioacetate group is deprotected to yield 11-bromo-1-undecanethiol (B186534). This thiol can then be coupled to a hydrophilic polymer or molecule using highly efficient "click" chemistry reactions, such as a thiol-ene reaction. For example, the thiol can be reacted with a polymer containing a terminal vinyl group, creating a stable thioether linkage. nih.gov

This strategy has been used to create biodegradable amphiphilic diblock copolymers. rsc.org In these systems, a hydrophilic polymer block, such as one made from oligo(ethylene glycol) methacrylate (B99206) (OEGMA), is combined with a hydrophobic block, which can be derived from or attached to the undecanethiol chain. rsc.orgresearchgate.net The resulting amphiphilic molecules can self-assemble in aqueous solutions into various morphologies, including spheres and tubular vesicles. rsc.org

Elaboration into Bioconjugates and Chemically Modified Biomolecules for in vitro Studies

The ability to attach molecules to proteins, peptides, and lipids with high specificity is essential for developing molecular probes, diagnostic agents, and targeted therapeutics for research purposes. The thiol group, unmasked from this compound, is particularly useful for bioconjugation as it can react selectively with specific functionalities on biomolecules.

The site-specific modification of peptides and proteins allows for precise control over the location of an attached label or molecule, which is critical for studying protein function. The thiol group of cysteine residues is a common target for such modifications. When a natural cysteine is not available at the desired location, it can often be introduced through protein engineering.

A powerful strategy involves the use of thiol-ene chemistry to link a thiol-containing peptide to a molecule with a vinyl group. frontiersin.org A synthetic strategy could involve a peptide modified to contain a free thiol group, which is then reacted with a molecule functionalized with a vinyl group. The reverse is also true; a peptide could be functionalized with a vinyl group and reacted with a thiol-containing molecule. This compound, after deprotection to the corresponding thiol, can be used to introduce a long hydrophobic chain onto a peptide. frontiersin.org This S-lipidation can alter the peptide's interaction with cell membranes and is a key technique in the synthesis of complex lipopeptides, such as analogs of the antibiotic teixobactin, for research studies. frontiersin.org

Functionalized lipids are essential for creating liposomes and vesicles with novel properties, such as the ability to respond to stimuli or target specific cells. This compound can be used to synthesize lipids with reactive head groups or modified tails.

A general method for in situ lipid formation involves the covalent addition of a thiol-functionalized component to an acrylate-functionalized component via a thiol-Michael addition reaction. libretexts.org Following this principle, 11-bromo-1-undecanethiol (from the deprotection of this compound) can serve as the thiol-bearing hydrophobic tail. This tail can be reacted with a hydrophilic head group containing an acrylate (B77674) moiety. The resulting thioether-containing phospholipid can then self-assemble in an aqueous medium to form vesicles. libretexts.org This synthetic route allows for the incorporation of additional functionalities into the lipid structure, enabling the creation of highly tailored delivery vehicles and artificial cell membranes for in vitro experiments. libretexts.org

Design of Reactive Intermediates for Multi-Step Syntheses

In complex, multi-step organic synthesis, the order of reactions and the protection of functional groups are paramount. libretexts.orgyoutube.com this compound is an exemplary reactive intermediate because its two functional groups have different reactivities, allowing for a planned, sequential series of transformations. youtube.comyoutube.com

The core principle of using this molecule in a multi-step synthesis is to exploit its bifunctional nature. A synthetic plan, often devised using retrosynthetic analysis, can first utilize the alkyl bromide end of the molecule. youtube.com The carbon-bromine bond is susceptible to nucleophilic substitution (an Sₙ2 reaction), allowing it to be coupled with a wide variety of nucleophiles (e.g., amines, alkoxides, cyanides) to build a larger molecular framework. Throughout this step, the thioacetate group remains stable and unreactive.

Once the first part of the synthesis is complete, the protected thiol can be activated. A simple hydrolysis reaction removes the acetyl group, revealing the free thiol. This newly available functional group can then participate in a completely different set of reactions, such as:

Thiol-ene or Thiol-yne "click" chemistry

Michael addition

Disulfide bond formation

Attachment to maleimide-functionalized biomolecules

This "protect-react-deprotect-react" sequence makes this compound a powerful tool, enabling chemists to construct complex molecules with a high degree of control and avoiding the formation of unwanted side products. youtube.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Type |

|---|---|---|

| This compound | C₁₃H₂₅BrOS | Bifunctional Building Block |

| Porphyrin | Varies (e.g., C₂₀H₁₄N₄ for base porphine) | Macrocycle |

| Gold | Au | Metal for Nanoparticles |

| Potassium hydroxide | KOH | Base |

| 11-bromo-1-undecanethiol | C₁₁H₂₃BrS | Thiol Intermediate |

| Oligo(ethylene glycol) methacrylate | Varies | Hydrophilic Monomer |

| Cysteine | C₃H₇NO₂S | Amino Acid |

| Teixobactin | C₅₈H₉₅N₁₃O₁₅ | Antibiotic Peptide |

| Acrylate | C₃H₃O₂⁻ (functional group) | Reactive Moiety |

| Thioether | R-S-R' (general structure) | Functional Group |

Applications in Proteomics Research as a Chemical Probe

This compound has emerged as a valuable tool in the field of proteomics, primarily serving as a bifunctional linker for the creation of customized surfaces for protein analysis. Its unique structure, featuring a thioacetate group at one end and a bromine atom at the other, allows for a two-step functionalization process that is central to its application as a chemical probe.

The thioacetate group provides a robust anchor for attaching the molecule to noble metal surfaces, most commonly gold. Through a process of deacetylation, a thiol group is exposed, which readily forms a self-assembled monolayer (SAM) on the gold substrate. This creates a well-defined and oriented molecular layer that serves as the foundation for subsequent biochemical interactions.

The terminal bromine atom on the undecyl chain offers a versatile handle for further chemical modification. This alkyl halide can readily participate in nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including antibodies, enzymes, or small-molecule ligands. This flexibility enables researchers to tailor the surface chemistry of the SAM to specifically capture proteins of interest from complex biological samples such as cell lysates or blood plasma.

The primary application of this compound in proteomics research is in the development of platforms for studying protein-protein interactions, protein-small molecule binding, and for the enrichment of specific proteins for downstream analysis by techniques like mass spectrometry. By immobilizing a known "bait" protein or a specific ligand onto the functionalized SAM, researchers can investigate its binding partners from a complex proteome.

While the utility of this compound as a foundational molecule for creating these proteomic tools is well-established in principle, detailed research findings from specific applications are not widely available in publicly accessible literature. The compound is often supplied by chemical companies as a building block for this purpose, with the expectation that researchers will adapt it to their specific needs. rsc.org

The general workflow for using this compound as a chemical probe in proteomics is as follows:

Surface Preparation: A gold-coated substrate, such as a surface plasmon resonance (SPR) chip or a gold nanoparticle, is cleaned and prepared.

SAM Formation: The substrate is incubated in a solution of this compound, leading to the formation of a dense and organized SAM. The thioacetate is typically cleaved in situ or prior to assembly to reveal the thiol for binding to the gold surface.

Surface Functionalization: The bromide-terminated surface is then reacted with a molecule of interest (e.g., a specific antibody or a small molecule) that has a nucleophilic group capable of displacing the bromide.

Protein Capture: The functionalized surface is exposed to a complex protein mixture. The immobilized bait molecule selectively captures its binding partners.

Washing and Elution: Non-specifically bound proteins are washed away, and the specifically captured proteins can then be eluted for identification by mass spectrometry or other analytical methods. Alternatively, the binding events can be monitored in real-time using techniques like SPR.

This approach allows for the study of protein interactions in a controlled environment and can provide valuable insights into cellular signaling pathways, disease mechanisms, and drug discovery.

| Feature | Description |

| Chemical Name | This compound |

| Alternate Name | Thioacetic acid S-(11-bromoundecyl) ester rsc.org |

| CAS Number | 947150-46-1 rsc.org |

| Molecular Formula | C13H25BrOS rsc.org |

| Molecular Weight | 309.31 g/mol rsc.org |

Advanced Analytical and Spectroscopic Characterization of S 11 Bromoundecyl Ethanethioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For S-(11-Bromoundecyl) ethanethioate, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

Proton (¹H) NMR for Structural Confirmation and Purity Assessment

Proton NMR (¹H NMR) is a powerful tool for confirming the covalent structure of this compound by analyzing the chemical shifts, multiplicities (splitting patterns), and integrals of its hydrogen atoms. The spectrum provides a distinct fingerprint of the molecule.

The key functional groups, the thioacetate (B1230152) (CH₃C(O)S-) and the bromoalkyl chain (-CH₂Br), exhibit characteristic signals. The methyl protons of the thioacetate group are expected to appear as a sharp singlet, typically downfield due to the influence of the carbonyl group. The methylene (B1212753) protons adjacent to the sulfur atom and the bromine atom are also shifted downfield because of the electronegativity of these heteroatoms. The long polymethylene chain produces a large, complex signal in the aliphatic region of the spectrum.

Based on established chemical shift data for similar long-chain thioacetates and bromoalkanes, the expected ¹H NMR spectral assignments for this compound in a solvent like deuterochloroform (CDCl₃) are as follows:

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-C(O)S- | ~2.32 | Singlet (s) | 3H |

| -S-CH₂- | ~2.87 | Triplet (t) | 2H |

| -CH₂-Br | ~3.41 | Triplet (t) | 2H |

| -S-CH₂-CH₂- | ~1.57 | Multiplet (m) | 2H |

| -CH₂-CH₂-Br | ~1.85 | Multiplet (m) | 2H |

| -(CH₂)₇- | ~1.26-1.43 | Multiplet (m) | 14H |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

The integration of these signals confirms the relative number of protons in each unique chemical environment, and the coupling patterns (e.g., triplets for methylene groups adjacent to other methylene groups) validate the connectivity of the alkyl chain. The absence of unexpected signals is a strong indicator of the compound's purity.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the molecule's carbon backbone. docbrown.infodocbrown.info Each unique carbon atom in this compound produces a distinct signal, allowing for the unambiguous elucidation of its carbon skeleton.

The carbonyl carbon of the thioacetate group is highly deshielded and appears significantly downfield (~196 ppm). The carbons directly bonded to the electronegative bromine and sulfur atoms are also found further downfield compared to the other aliphatic carbons. The carbons of the long methylene chain typically resonate in a narrow range in the upfield region of the spectrum.

The predicted ¹³C NMR chemical shifts for this compound are summarized below:

| Carbon Atom (Position) | Expected Chemical Shift (δ, ppm) |

| CH₃-C(O)S- | ~30.5 |

| CH₃-C (O)S- | ~196.1 |

| -S-CH₂- | ~29.6 |

| -CH₂-Br | ~34.0 |

| -CH₂-(CH₂)₉-Br | ~32.8 |

| -(CH₂)₇- (bulk methylene) | ~28.5-29.5 |

| -S-CH₂-CH₂- | ~29.1 |

| -CH₂-CH₂-Br | ~28.2 |

Note: These are predicted values based on analysis of similar structures. rsc.org Actual experimental values may vary.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. The molecular formula of the compound is C₁₃H₂₅BrOS, corresponding to a molecular weight of approximately 309.31 g/mol . sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In positive-ion mode ESI-MS, this compound is expected to be detected primarily as a protonated molecule, [M+H]⁺. Given the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for all bromine-containing ions. The [M+H]⁺ signal will appear as a pair of peaks of similar intensity at m/z values of approximately 310.1 and 312.1. The detection of this isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique well-suited for analyzing a wide range of molecules, including polymers and biomolecules, often with minimal fragmentation. nih.govnih.gov While less common for small molecules like this compound itself, MALDI-TOF-MS is highly valuable for characterizing its derivatives, particularly in the context of surface modification and self-assembled monolayers. researchgate.netresearchgate.net

For instance, when this compound is used to functionalize surfaces or larger molecules, MALDI-TOF-MS can confirm the successful attachment by detecting the mass shift corresponding to the addition of the S-(11-undecyl) ethanethioate moiety. The technique's high mass range and sensitivity make it ideal for analyzing the resulting complex structures. youtube.com

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing and analyzing the fragmentation of a selected precursor ion. researchgate.net For this compound, the protonated molecule ([M+H]⁺ at m/z 310/312) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal information about the molecule's structure.

Common fragmentation pathways for long-chain alkyl halides and thioesters include:

Loss of the bromoalkyl group: Cleavage of the C-Br bond or alpha-cleavage next to the bromine atom is a common fragmentation pattern for alkyl halides. youtube.comyoutube.com

Loss of thioacetic acid: Neutral loss of CH₃COSH (mass ≈ 76.12 u) is a likely pathway.

Cleavage of the alkyl chain: Fragmentation can occur along the C-C bonds of the undecyl chain, producing a series of carbocation fragments separated by 14 u (the mass of a CH₂ group).

Analysis of these fragmentation patterns allows for the confirmation of both the thioacetate headgroup and the 11-bromoundecyl tail, providing conclusive evidence for the compound's identity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies that are characteristic of the bonds present. For this compound and its derivatives, IR spectroscopy provides a method to confirm the presence of key structural features.

Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) for Functional Group Identification

Both Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are valuable for the characterization of this compound. ATR-IR is a sampling technique that allows for the analysis of samples in their native state with minimal preparation, by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample. vscht.cz

The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification. wiley.com The key functional groups within this compound each have characteristic absorption bands in the IR spectrum. The long alkyl chain (-CH2-) gives rise to strong C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹. libretexts.org The thioester group (-S-C=O) is particularly significant. The carbonyl (C=O) stretch in a thioester is a strong, sharp band that is readily identifiable. Additionally, the C-Br bond at the end of the alkyl chain will exhibit a characteristic absorption, although it typically appears in the fingerprint region (below 1500 cm⁻¹) which can be complex.

By analyzing the IR spectrum, one can confirm the integrity of the molecule. For example, the presence of a strong, sharp band for the thioester carbonyl and the characteristic alkane C-H stretches would confirm the basic structure. The absence of a broad band around 3300 cm⁻¹ would indicate the absence of hydroxyl (-OH) impurities, and the absence of a band around 1700-1725 cm⁻¹ (for a carboxylic acid) would confirm it is not an undesired hydrolysis product. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|---|

| Alkane | C-H | Stretch | 2850 - 2960 |

| Alkane | C-H | Bend/Scissor | 1450 - 1470 |

| Thioester | C=O | Stretch | ~1690 |

Data compiled from general principles of IR spectroscopy. wiley.comlibretexts.orglibretexts.org

Surface-Sensitive Characterization Methods for Self-Assembled Monolayers

This compound is a precursor for forming self-assembled monolayers (SAMs). After deprotection of the thioacetate to a thiol, the molecule can spontaneously form a highly ordered single layer on a gold surface. Characterizing these surfaces requires techniques sensitive to the top few nanometers of the material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is an essential surface analysis technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nm of a surface. interchim.fr For SAMs derived from this compound on a gold substrate, XPS can confirm the successful formation of the monolayer and the integrity of its chemical structure. bwise.krresearchgate.net

The process involves irradiating the surface with X-rays, which causes the emission of core-level electrons. pubcompare.ai The binding energy of these emitted electrons is characteristic of the element and its chemical environment. researchgate.net An XPS survey scan would identify the presence of Carbon (C), Sulfur (S), Bromine (Br), and the Gold (Au) substrate. High-resolution scans of specific elemental regions provide more detailed chemical state information.

A key indicator of successful SAM formation is the analysis of the S 2p spectrum. The binding energy of the S 2p electrons will shift upon the formation of a covalent bond between the sulfur and the gold surface (a thiolate bond), distinguishing it from unbound thiol or thioacetate. bwise.kr Similarly, the C 1s spectrum can be deconvoluted to show the different types of carbon atoms: those in the alkyl chain, and the carbon from the original thioester group if any residue remains. The Au 4f spectrum confirms the metallic gold substrate. bwise.kr XPS is also highly effective in identifying contaminants on the SAM surface. interchim.fr

Table 2: Expected XPS Binding Energies for a SAM of 11-Bromoundecanethiol on Gold

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Gold | Au 4f₇/₂ | ~84.0 | Substrate confirmation |

| Sulfur | S 2p₃/₂ | ~162.0 | Confirmation of Au-S (thiolate) bond |

| Carbon | C 1s | ~285.0 | Alkyl chain presence |

Binding energies are approximate and can vary slightly based on instrument calibration and specific surface chemistry. bwise.krresearchgate.net

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology of surfaces and nanostructures.

SEM is particularly useful for imaging the large-scale structure and uniformity of SAMs on a substrate. It can reveal patterns, defects, and domains within the monolayer over micrometer-scale areas. The contrast in SEM images of SAMs can be sensitive to the composition and structure of the monolayer, allowing for the visualization of different chemical domains on a patterned surface. harvard.edu This makes SEM a valuable tool for assessing the quality and homogeneity of SAMs prepared from this compound derivatives.

TEM, on the other hand, is indispensable for characterizing nanoparticles that have been functionalized with the thiol derived from this compound. TEM provides high-resolution images that can determine the size, shape, and aggregation state of individual nanoparticles. By analyzing TEM images, researchers can assess whether the SAM coating effectively stabilizes the nanoparticles and prevents them from clumping together.

UV-Visible (UV-Vis) Spectroscopy for Plasmon Resonance of Nanoparticles

UV-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing metal nanoparticles, particularly those made of gold or silver. nih.gov These nanoparticles exhibit a phenomenon called Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of electrons in the conduction band in response to incident light. This results in a strong absorption peak in the UV-Vis spectrum, the position of which is highly sensitive to the nanoparticle's size, shape, and the refractive index of the surrounding medium. nih.gov

When nanoparticles are functionalized with a SAM from a derivative of this compound, the organic layer changes the local refractive index at the nanoparticle's surface. This change causes a measurable shift in the LSPR peak position in the UV-Vis spectrum. By monitoring this shift, UV-Vis spectroscopy serves as a simple yet effective method to confirm the successful coating of the nanoparticles with the thiol monolayer. It can also be used to monitor the stability of the functionalized nanoparticles in different environments. nih.gov

Future Research Trajectories and Emerging Paradigms for S 11 Bromoundecyl Ethanethioate Chemistry

Development of Novel Catalytic Systems for Transformations

The utility of S-(11-bromoundecyl) ethanethioate in forming self-assembled monolayers (SAMs) is contingent on the efficient and clean deprotection of the thioacetate (B1230152) group to reveal the reactive thiol. While traditional methods involving strong acids or bases are effective, they can be incompatible with sensitive substrates or complex molecular architectures. google.com Future research will likely focus on developing novel, mild, and highly selective catalytic systems for this transformation.

Recent studies have shown that reagents like tetrabutylammonium (B224687) cyanide (TBACN) can act as effective deprotection catalysts for thioacetates, allowing for the formation of well-ordered SAMs. researchgate.netacs.org Building on this, future investigations could explore a broader range of nucleophilic and organometallic catalysts. The goal would be to identify systems that operate under benign conditions (neutral pH, room temperature) and exhibit high functional group tolerance. The development of photocatalytic or electrocatalytic deprotection methods could also offer unprecedented control over the timing and location of thiol generation on a surface.

| Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysts | Mild reaction conditions, low toxicity | Exploration of novel phosphine, amine, or N-heterocyclic carbene-based catalysts. |

| Transition Metal Catalysts | High efficiency and selectivity | Development of catalysts based on palladium, nickel, or copper with tailored ligand spheres. |

| Photocatalysts | Spatiotemporal control | Design of catalysts that are activated by specific wavelengths of light for patterned surface functionalization. |

| Electrocatalysts | Precise reaction control through applied potential | Investigation of electrode materials and mediator systems for efficient thioacetate reduction. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. wikipedia.org The integration of this compound chemistry into flow platforms represents a significant area for future development. This could involve the continuous synthesis of the molecule itself, which is currently produced in batches. More excitingly, flow reactors could be used for the sequential modification of surfaces functionalized with this compound.

An automated flow system could be envisioned where a substrate is first introduced into a stream containing a deprotection catalyst, followed by a washing step, and then exposure to a stream containing a second reactant that reacts with the newly formed thiol or the terminal bromide. This would allow for the rapid, reproducible, and high-throughput fabrication of complex, multi-layered surface architectures for applications in areas like biosensors and molecular electronics.

Exploration of Advanced Polymerization Techniques and Macromolecular Architectures

The terminal bromo- group of this compound makes it an ideal candidate as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). nih.govnih.gov This technique allows for the growth of well-defined polymer brushes from a surface, with precise control over polymer length, density, and composition. Future research will likely exploit this to create a vast array of functional polymer coatings.

Furthermore, the thioacetate group, after deprotection to a thiol, can be used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another powerful controlled radical polymerization technique. nih.gov This opens up the possibility of using this compound to synthesize block copolymers with one block tethered to a surface and the other extending into the solution, creating unique and responsive macromolecular architectures. The combination of SI-ATRP and RAFT chemistries, enabled by the bifunctionality of this compound, could lead to the development of highly complex and functional polymer-grafted surfaces.

| Polymerization Technique | Role of this compound | Potential Macromolecular Architectures |

| Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Initiator (via the bromo- group) | Homopolymer and block copolymer brushes with controlled density and thickness. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Chain transfer agent (after conversion of thioacetate to thiol) | Surface-grafted block copolymers, star polymers with a surface-anchored core. |

Computational Chemistry and Molecular Modeling Studies of Reactivity and Self-Assembly Processes

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding chemical reactivity and self-assembly processes at the molecular level. tib.eusciensage.infoumich.edu To date, there has been limited computational work focused specifically on this compound.

Future research should leverage these techniques to gain deeper insights into its behavior. DFT calculations can be used to elucidate the mechanisms of catalytic deprotection and to predict the reactivity of the terminal bromide in various substitution reactions. nih.govresearchgate.net MD simulations can model the self-assembly of this compound on different substrates (e.g., gold, silicon oxide) to predict the structure, packing, and phase behavior of the resulting monolayers. acs.org These computational studies will be invaluable for guiding the rational design of experiments and for optimizing the performance of materials based on this versatile molecule.

Investigation into New Interfacial Phenomena and Device Architectures Based on Functionalized Surfaces

The ability to create well-defined and chemically versatile surfaces using this compound opens up a vast landscape for the investigation of new interfacial phenomena and the development of novel device architectures. By first forming a SAM and then using the terminal bromide for further reactions, it is possible to create surfaces with precisely controlled chemical and physical properties. wikipedia.orgnih.gov

Future research is expected to focus on creating "smart" surfaces that can respond to external stimuli such as light, pH, or temperature. mit.edu For example, by grafting stimuli-responsive polymers onto a surface using SI-ATRP initiated by this compound, it would be possible to create surfaces that can reversibly switch their wetting properties or their ability to bind to biological molecules. In the realm of molecular electronics, the well-defined nature of SAMs derived from this molecule could be used to create highly ordered interfaces for improved charge transport in organic field-effect transistors and sensors. youtube.com The bifunctional nature of this compound provides a powerful platform for building the complex, hierarchical structures that will be required for the next generation of advanced materials and devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for S-(11-Bromoundecyl) ethanethioate under laboratory conditions?

- Methodology :

- Use Cu(0)-catalyzed Ullmann condensation for bromo-anthraquinone derivatives, as demonstrated in anthraquinone bridge synthesis (120°C, microwave heating, phosphate buffer, 20 min) .

- For thioether/thioester anchoring, employ Sonogashira cross-coupling with 2,3-dibromonorbornadiene under nitrogen, using Pd/Cu catalysts and tailored solvents (e.g., DMF/THF mixtures) .

- Monitor reaction progress via TLC or HPLC, and optimize yield by adjusting stoichiometric ratios of bromoundecyl precursors and thioacetate donors.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopic characterization :

- IR spectroscopy : Identify ν(C=O) at ~1706 cm⁻¹ (thioester carbonyl) and ν(C-Br) at ~616 cm⁻¹ .

- UV-vis spectroscopy : Confirm π→π* transitions (e.g., λmax ~276–366 nm for conjugated systems) .

- Chromatography : Use reverse-phase HPLC with C18 columns (acetonitrile/water gradients) to isolate impurities. Compare retention times with standards .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodology :

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients (8:2 ratio) for nonpolar intermediates.

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures for crystalline derivatives .

- Distillation : For liquid-phase intermediates, fractional distillation under reduced pressure minimizes thermal degradation .

Advanced Research Questions

Q. How does the bromoalkyl chain length influence reactivity in cross-coupling reactions involving this compound?

- Methodology :

- Conduct kinetic studies with varying alkyl chain lengths (C8–C14) to assess steric effects on reaction rates.

- Use DFT calculations to model electronic interactions between bromo groups and catalytic metal centers (e.g., Pd in Sonogashira reactions) .

- Compare yields and byproduct profiles via GC-MS to identify optimal chain lengths for specific applications (e.g., molecular wires) .

Q. What computational models predict the electronic properties of this compound in molecular wire applications?

- Methodology :

- Apply density functional theory (DFT) to simulate HOMO/LUMO energy gaps and charge-transfer efficiency.

- Validate models against experimental conductivity measurements (e.g., scanning tunneling microscopy on Au{111} surfaces) .

- Incorporate solvent effects (e.g., dielectric constants of DMSO or THF) to refine predictions of electron transport .

Q. How can researchers analyze self-assembly behavior of this compound on gold surfaces?

- Methodology :

- Use atomic force microscopy (AFM) or STM to image monolayer formation on Au{111} substrates.

- Perform contact angle measurements to assess hydrophobicity and packing density of thioester-anchored layers .

- Compare with X-ray photoelectron spectroscopy (XPS) data to confirm sulfur-gold binding modes (e.g., thiolate vs. thioester adsorption) .

Data Analysis and Reproducibility

Q. How to resolve contradictions between spectroscopic and chromatographic purity data?

- Methodology :

- Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Investigate solvent-dependent aggregation or degradation (e.g., via stability studies in DMSO vs. chloroform) .

- Replicate synthesis under inert atmospheres to rule out oxidative byproducts .

Q. What statistical methods ensure reproducibility in batch synthesis of this compound?

- Methodology :

- Apply ANOVA to compare yields across ≥3 independent batches.

- Use control charts to monitor critical parameters (e.g., temperature, catalyst loading) and identify outliers .

- Document uncertainties (e.g., ±5% yield variance due to microwave heating inhomogeneity) .

Applications in Nanotechnology

Q. What methodologies evaluate this compound as a scaffold for nanomaterial self-assembly?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.